

Application Notes and Protocols: Investigating Relenopride using Human iPSC-Derived Neurons

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Compound of Interest

Compound Name: *Relenopride Hydrochloride*

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Introduction

Human induced pluripotent stem cells (iPSCs) offer a powerful platform for disease modeling and drug discovery, providing a renewable source of patient-specific neurons. This document outlines the application of human iPSC-derived neurons in the preclinical evaluation of Relenopride, a selective serotonin 4 (5-HT₄) receptor agonist. Relenopride is under investigation for neurological disorders, and iPSC-derived neuronal models can provide critical insights into its mechanisms of action and therapeutic potential.^[1]

Relenopride hydrochloride is a specific and selective 5-HT₄ receptor agonist with a high affinity ($K_i=4.96$ nM).^[2] It exhibits significantly lower affinity for 5-HT_{2A} ($K_i=600$ nM) and 5-HT_{2B} ($K_i=31$ nM) receptors.^[2] The activation of 5-HT₄ receptors is known to play a role in synaptic plasticity, learning, and memory, making it a promising target for neurological therapies.^{[3][4][5]} This document provides detailed protocols for utilizing iPSC-derived cortical and enteric neurons to study the effects of Relenopride on neuronal function, including signaling pathways, electrophysiology, neurite outgrowth, and synaptogenesis.

Key Applications

- **Mechanism of Action Studies:** Elucidate the downstream signaling cascades activated by Relenopride in human neurons.
- **Functional Screening:** Assess the impact of Relenopride on neuronal activity, including calcium dynamics and electrophysiological properties.
- **Neurodevelopmental and Neuroplasticity Assays:** Evaluate the effects of Relenopride on neurite outgrowth and the formation of synaptic connections.
- **Disease Modeling:** Investigate the potential of Relenopride to ameliorate pathological phenotypes in iPSC-derived neuronal models of neurological disorders.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols when studying the effects of Relenopride on iPSC-derived neurons.

Table 1: Dose-Response of Relenopride on Intracellular Calcium Mobilization in iPSC-Derived Cortical Neurons

Relenopride Concentration (nM)	Peak Fluorescence Intensity (RFU)	EC50 (nM)
0 (Vehicle)	150 ± 12	\multirow{6}{*}{15.8}
1	280 ± 25	
10	550 ± 48	
100	890 ± 75	
1000	910 ± 80	
10000	915 ± 82	

Table 2: Electrophysiological Effects of Relenopride (100 nM) on iPSC-Derived Cortical Neurons

Parameter	Vehicle Control	Relenopride (100 nM)	% Change
Spontaneous Firing Rate (Hz)	1.2 ± 0.3	2.5 ± 0.5	+108%
Action Potential Amplitude (mV)	85.5 ± 5.2	86.1 ± 4.9	+0.7%
Resting Membrane Potential (mV)	-65.3 ± 2.1	-64.9 ± 1.9	-0.6%
sEPSC Frequency (Hz)	3.1 ± 0.7	5.8 ± 1.1	+87%
sEPSC Amplitude (pA)	15.2 ± 2.5	15.8 ± 2.8	+3.9%

Table 3: Effect of Relenopride on Neurite Outgrowth in iPSC-Derived Enteric Neurons

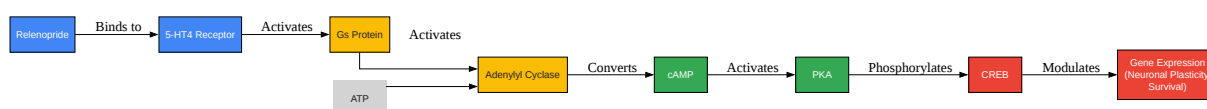
Treatment	Total Neurite Length per Neuron (μm)	Number of Primary Neurites
Vehicle Control	250 ± 35	4.2 ± 0.8
Relenopride (10 nM)	375 ± 48	5.5 ± 1.1
Relenopride (100 nM)	510 ± 62	6.8 ± 1.3
Relenopride + 5-HT4 Antagonist (GR 113808)	265 ± 41	4.5 ± 0.9

Table 4: Impact of Relenopride on Synaptogenesis in iPSC-Derived Cortical Neurons

Treatment	Synaptic Puncta Density (puncta/100 μm ²)	Colocalization of Pre- and Post-synaptic Markers (%)
Vehicle Control	18.5 ± 3.2	65 ± 8
Relenopride (100 nM)	29.8 ± 4.5	82 ± 11

Signaling Pathway

Activation of the 5-HT4 receptor by Relenopride initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, which can modulate gene expression related to neuronal plasticity and survival.



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Relenopride activates the 5-HT4 receptor signaling cascade.

Experimental Protocols

Protocol 1: Differentiation of Human iPSCs into Cortical Neurons

This protocol is adapted from previously published methods to generate cortical neurons from human iPSCs.^{[6][7][8][9][10]}

Materials:

- Human iPSCs
- iPSC maintenance medium (e.g., mTeSR1)
- Geltrex or Matrigel
- Neural induction medium (NIM)
- Neural progenitor expansion medium (NPM)

- Cortical neuron differentiation medium (CDM)
- Small molecules for neural induction (e.g., SB431542, LDN193189)
- Growth factors (e.g., BDNF, GDNF)

Procedure:

- iPSC Culture: Culture human iPSCs on Geltrex-coated plates in iPSC maintenance medium.
- Neural Induction (Days 0-11): When iPSCs reach 80-90% confluency, switch to NIM supplemented with dual SMAD inhibitors (SB431542 and LDN193189) to promote neural rosette formation.
- Neural Progenitor Expansion (Days 12-25): Dissociate neural rosettes and plate the resulting neural progenitor cells (NPCs) on poly-L-ornithine/laminin-coated plates in NPM. Expand NPCs for several passages.
- Cortical Neuron Differentiation (Days 26 onwards): Plate NPCs in CDM supplemented with BDNF and GDNF to promote differentiation and maturation into cortical neurons. Culture for at least 4-6 weeks for functional assays.

Protocol 2: Differentiation of Human iPSCs into Enteric Neurons

This protocol is based on established methods for generating enteric nervous system precursors and neurons from iPSCs.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

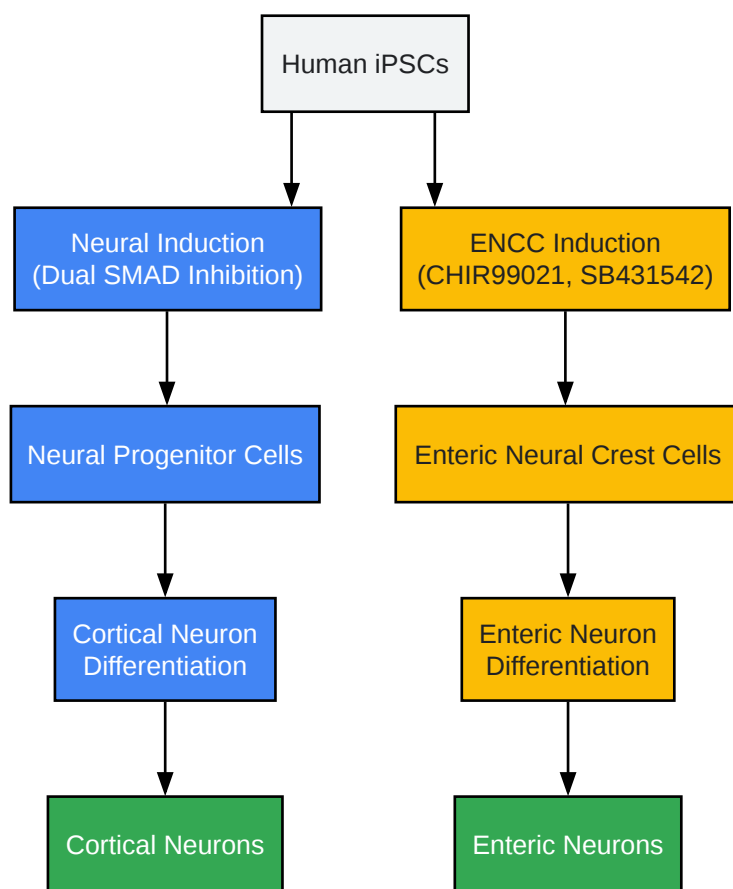
Materials:

- Human iPSCs
- iPSC maintenance medium
- Geltrex or Matrigel
- Enteric neural crest cell (ENCC) induction medium

- ENCC expansion medium
- Enteric neuron differentiation medium
- Small molecules (e.g., CHIR99021, SB431542, Retinoic Acid)
- Growth factors (e.g., GDNF, BDNF)

Procedure:

- iPSC Culture: Maintain human iPSCs as described in Protocol 1.
- ENCC Induction (Days 0-6): Induce differentiation towards ENCCs by treating iPSCs with ENCC induction medium containing CHIR99021 and SB431542.
- Vagal NC Specification (Days 7-12): Further specify the neural crest cells to a vagal identity by adding retinoic acid to the culture medium.
- ENCC Expansion (Days 13-20): Isolate and expand the ENCCs in ENCC expansion medium.
- Enteric Neuron Differentiation (Days 21 onwards): Plate ENCCs in enteric neuron differentiation medium containing GDNF and BDNF to promote their differentiation into mature enteric neurons.



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Workflow for differentiating iPSCs into cortical and enteric neurons.

Protocol 3: Calcium Imaging Assay

This assay measures changes in intracellular calcium levels in response to Relenopride, indicating neuronal activation.^{[4][16][17][18][19][20]}

Materials:

- iPSC-derived neurons cultured in 96-well plates
- Calcium indicator dye (e.g., Fluo-4 AM)
- Relenopride stock solution
- Assay buffer (e.g., HBSS)

- Fluorescence plate reader with kinetic read capabilities

Procedure:

- Cell Plating: Plate iPSC-derived neurons in a 96-well black-walled, clear-bottom plate and culture until mature.
- Dye Loading: Incubate neurons with a calcium indicator dye for 30-60 minutes at 37°C.
- Baseline Reading: Measure baseline fluorescence for 1-2 minutes.
- Compound Addition: Add varying concentrations of Relenopride to the wells.
- Post-Compound Reading: Immediately begin kinetic measurement of fluorescence for 5-10 minutes to capture the calcium transient.
- Data Analysis: Calculate the peak fluorescence intensity and determine the EC50 value for Relenopride.

Protocol 4: Electrophysiology (Patch-Clamp)

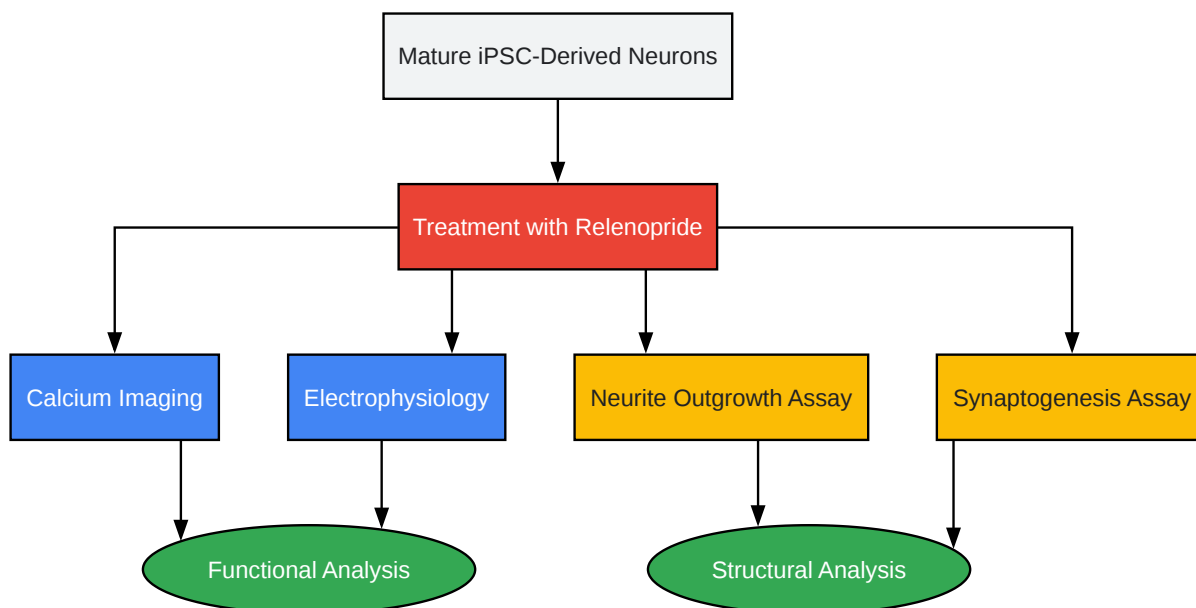
This protocol assesses the effects of Relenopride on the electrical properties of individual neurons.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- iPSC-derived neurons cultured on glass coverslips
- Patch-clamp rig with amplifier and data acquisition system
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution
- Relenopride

Procedure:

- Preparation: Transfer a coverslip with mature neurons to the recording chamber and perfuse with aCSF.
- Patching: Obtain a whole-cell patch-clamp recording from a single neuron.
- Baseline Recording: Record baseline spontaneous activity (action potentials and synaptic currents) in voltage-clamp and current-clamp modes.
- Relenopride Application: Perfuse the chamber with aCSF containing the desired concentration of Relenopride.
- Post-Treatment Recording: Record neuronal activity in the presence of Relenopride.
- Data Analysis: Analyze changes in firing rate, action potential properties, and synaptic activity.



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Workflow for assessing the effects of Relenopride on iPSC-derived neurons.

Protocol 5: Neurite Outgrowth Assay

This assay quantifies the effect of Relenopride on the growth of neuronal processes.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Materials:

- iPSC-derived neurons
- 96-well plates
- Relenopride
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody (e.g., anti- β -III tubulin)
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- High-content imaging system

Procedure:

- Cell Plating and Treatment: Plate neurons in a 96-well plate and treat with different concentrations of Relenopride for 48-72 hours.
- Immunocytochemistry: Fix, permeabilize, and block the cells. Incubate with primary and secondary antibodies to label neurites and a nuclear stain to identify cell bodies.
- Imaging: Acquire images using a high-content imaging system.
- Analysis: Use automated image analysis software to quantify total neurite length, number of primary neurites, and branch points per neuron.

Protocol 6: Synaptogenesis Assay

This assay evaluates the influence of Relenopride on the formation of synapses.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Materials:

- iPSC-derived neurons cultured on coverslips
- Relenopride
- Fixative, permeabilization, and blocking solutions
- Primary antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers
- Fluorescently labeled secondary antibodies
- Confocal microscope

Procedure:

- Cell Culture and Treatment: Culture neurons to a mature state and treat with Relenopride for a specified period (e.g., 7-14 days).
- Immunocytochemistry: Fix and stain the neurons with antibodies against pre- and post-synaptic markers.
- Imaging: Acquire high-resolution images of the stained neurons using a confocal microscope.
- Analysis: Quantify the number and density of synaptic puncta and the degree of colocalization between pre- and post-synaptic markers to assess synapse formation.

Conclusion

The use of human iPSC-derived neurons provides a highly relevant and versatile platform for investigating the therapeutic potential of Relenopride for neurological disorders. The protocols

detailed in this document offer a comprehensive framework for characterizing the drug's mechanism of action and its effects on neuronal function and development. The integration of these advanced cellular models into the drug discovery pipeline can accelerate the translation of promising compounds like Relenopride into clinical applications.

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